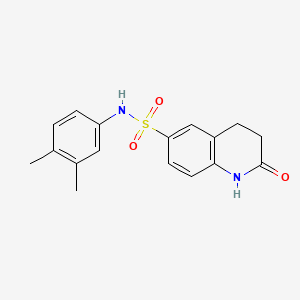
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
説明
“N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a sulfonamide group (-SO2NH2), which is often found in various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a fused ring system with benzene and pyridine rings. The 3,4-dimethylphenyl group would be a substituent on this ring system, and the sulfonamide group would likely be connected to the quinoline system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and sulfonamide groups. The quinoline part of the molecule might undergo electrophilic substitution reactions similar to other aromatic compounds. The sulfonamide group could participate in reactions typical for this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic systems, and the overall size and shape of the molecule would influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Bioactive Quinoxaline-Containing Sulfonamides
Quinoxaline, when fused with the sulfonamide group, demonstrates a broad spectrum of biomedical activities. This combination has been found to enhance the therapeutic potential of quinoxalines, leading to the development of compounds with diverse pharmacological actions. These actions include antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer activities. Quinoxaline-linked sulfonamide hybrids have shown potential as lead compounds for the development of new therapeutic agents against various diseases (Ali Irfan et al., 2021).
Antimalarial Pharmacology
The pharmacological profile of quinoline derivatives extends to their application in antimalarial therapy. These derivatives disrupt nucleic acid replication and glucose metabolism in malarial parasites. Sulfonamides, when used in combination with other antimalarial agents like pyrimethamine, have shown synergistic effects, providing a rational approach to the therapy of resistant falciparum malaria (L. Hunsicker, 1969).
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds play a significant role in medicinal chemistry due to their antimicrobial properties and their use in therapies for diseases caused by various microorganisms. Beyond their classical use as antibiotics, sulfonamides have been incorporated into drugs targeting a wide range of conditions, including HIV, cancer, and Alzheimer's disease. This versatility underscores the importance of sulfonamides in drug discovery and therapeutic applications (I. Gulcin & P. Taslimi, 2018).
Environmental and Health Impacts
The presence of sulfonamides in the environment, primarily due to their extensive use in healthcare and veterinary medicine, poses potential risks to human health. These compounds can induce changes in microbial populations that may have global health implications. Addressing the environmental impact of sulfonamides is crucial for mitigating their potential hazards (W. Baran et al., 2011).
将来の方向性
The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-3-5-14(9-12(11)2)19-23(21,22)15-6-7-16-13(10-15)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFROMRRGGKYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



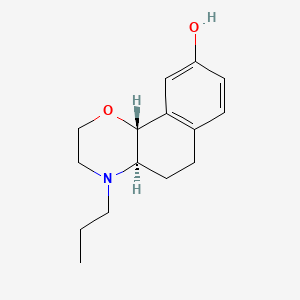
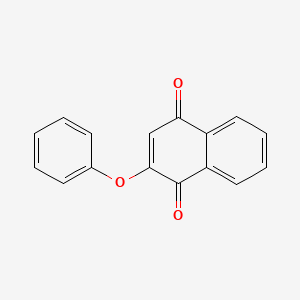
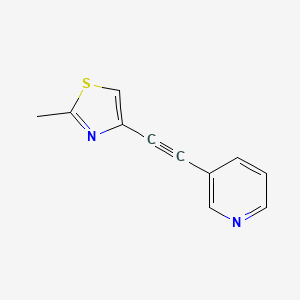
![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
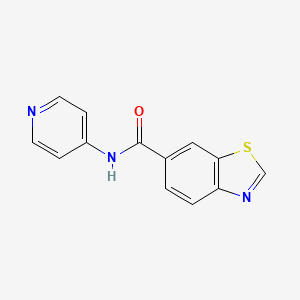
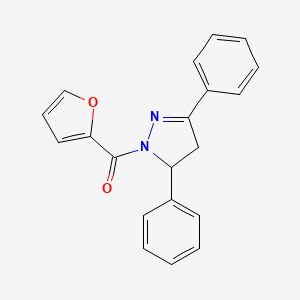
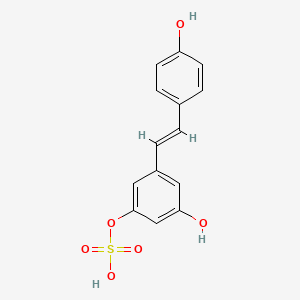
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
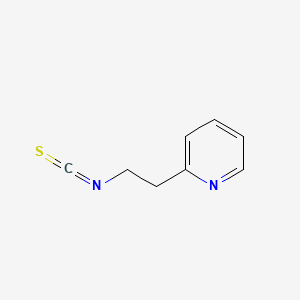
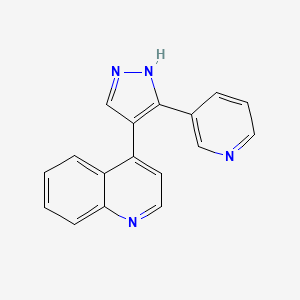
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
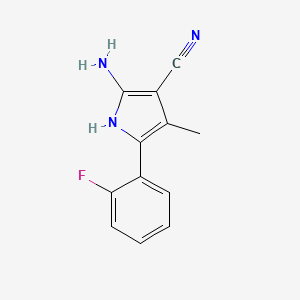
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)